molecular formula C31H39N3OS B5541242 N-(4-butoxyphenyl)-8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide

N-(4-butoxyphenyl)-8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide

Cat. No. B5541242
M. Wt: 501.7 g/mol
InChI Key: JVBVBUBWZRFJQL-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are typically synthesized for their potential biological activities, including antibacterial and antifungal properties. These compounds often contain the pyrazole carbothioamide moiety, which is a core structural feature associated with various pharmacological activities. The synthesis and characterization of such compounds are of significant interest in medicinal chemistry for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives, which are structurally related to the specified compound, involves cyclization reactions of cyanophenyl acetic acid hydrazide with isothiocyanate or 1-(cyanophenyl)acetyl-4-substituted thiosemicarbazide. These methods highlight the synthetic routes towards the pyrazole carbothioamide core structure (Pitucha et al., 2010).

Scientific Research Applications

Antibacterial and Antifungal Properties

Research has demonstrated that compounds similar to N-(4-butoxyphenyl)-8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide exhibit promising antibacterial activities. For instance, the synthesis of novel N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives has been shown to result in compounds with significant antibacterial properties (Pitucha et al., 2010). Moreover, these derivatives also display antifungal activities, as indicated in the synthesis and evaluation of similar pyrazole-1-carbothioamides (Sharshira et al., 2012).

Corrosion Inhibition

Compounds structurally related to N-(4-butoxyphenyl)-8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide have been evaluated for their efficacy in corrosion inhibition. Experimental and quantum chemical studies reveal that synthesized pyrazole derivatives act as effective corrosion inhibitors for mild steel in hydrochloric acid, indicating their potential application in industrial settings (Ouici et al., 2016).

Anticancer Potential

Some pyrazole derivatives, which share a similar structure to the compound , have been explored for their potential anticancer properties. Notably, certain pyrazole-1-carbothioamide derivatives have shown promising results in cytotoxicity tests against cancer cell lines, suggesting their possible use as anticancer agents (Alam et al., 2016). This research highlights the potential of such compounds in the development of new anticancer drugs.

Molecular Docking Studies

Molecular docking studies of related pyrazole derivatives provide insights into their potential molecular interactions and mechanisms of action. These studies are crucial in understanding how these compounds can be optimized for various therapeutic applications, including as antimicrobial and anticancer agents (Sivakumar et al., 2020).

Mechanism of Action

The molecular mechanisms of their antitumor action as the most significant in the context of clinical use are separately considered .

Future Directions

Future research could focus on further exploring the biological properties of this compound, particularly its potential antitumor activity. Additionally, its physical and chemical properties could be studied in more detail to determine its potential applications in fields like optoelectronics .

properties

IUPAC Name

N-(4-butoxyphenyl)-12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3OS/c1-2-3-20-35-25-15-13-24(14-16-25)32-31(36)34-19-18-33-28-17-12-23(22-8-5-4-6-9-22)21-27(28)26-10-7-11-29(34)30(26)33/h12-17,21-22,29H,2-11,18-20H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBVBUBWZRFJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=S)N2CCN3C4=C(C=C(C=C4)C5CCCCC5)C6=C3C2CCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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